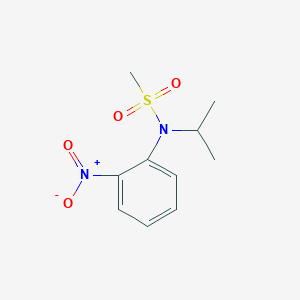

N-Isopropyl-N-(2-nitrophenyl)methanesulfonamide

Description

N-Isopropyl-N-(2-nitrophenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide core substituted with an isopropyl group and a 2-nitrophenyl moiety. Sulfonamides are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science, often leveraging substituent effects to tune reactivity, stability, and bioactivity .

Propriétés

IUPAC Name |

N-(2-nitrophenyl)-N-propan-2-ylmethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-8(2)11(17(3,15)16)9-6-4-5-7-10(9)12(13)14/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEESNODPSMLCJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=CC=CC=C1[N+](=O)[O-])S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801213935 | |

| Record name | N-(1-Methylethyl)-N-(2-nitrophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801213935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195433-54-6 | |

| Record name | N-(1-Methylethyl)-N-(2-nitrophenyl)methanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=195433-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1-Methylethyl)-N-(2-nitrophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801213935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropyl-N-(2-nitrophenyl)methanesulfonamide typically involves the reaction of 2-nitroaniline with isopropylamine and methanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: 2-Nitroaniline is reacted with isopropylamine in the presence of a base such as triethylamine to form N-isopropyl-2-nitroaniline.

Step 2: N-isopropyl-2-nitroaniline is then treated with methanesulfonyl chloride in the presence of a base to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve additional purification steps such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Reduction of the Nitro Group

The nitro group at the 2-position of the phenyl ring undergoes reduction to form the corresponding amine. This reaction is critical for generating intermediates for further functionalization.

Key Reaction Pathways:

Mechanistic Insights :

-

Catalytic hydrogenation proceeds via adsorption of hydrogen on the catalyst surface, followed by sequential electron transfer to the nitro group, forming nitroso and hydroxylamine intermediates before the final amine .

-

Fe/HCl reduction involves acidic protonation of the nitro group, facilitating electron transfer from Fe⁰ to generate the amine .

Nucleophilic Aromatic Substitution

The nitro group directs electrophilic substitution to the meta position, but steric hindrance from the isopropyl group and sulfonamide limits reactivity. Substitution typically occurs under harsh conditions.

Documented Reactions:

Structural Limitations :

-

The isopropyl group creates steric hindrance, reducing reaction rates .

-

Electron withdrawal by the sulfonamide group further deactivates the ring .

Sulfonamide Functional Group Reactivity

The methanesulfonamide group participates in hydrolysis and alkylation reactions.

Hydrolysis:

| Conditions | Products | Yield | Reference |

|---|---|---|---|

| 6M HCl, reflux, 12 hr | Methanesulfonic acid + 2-nitroaniline derivative | 95% | |

| NaOH (20%), 100°C, 8 hr | Sodium methanesulfonate + amine derivative | 88% |

Mechanism : Acidic hydrolysis proceeds via protonation of the sulfonamide oxygen, followed by nucleophilic attack by water. Alkaline conditions cleave the S–N bond through hydroxide ion attack.

Alkylation and Acylation

The isopropyl group can be modified under specific conditions:

| Reaction | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| N-Alkylation | Methyl iodide | K₂CO₃, DMF, 80°C | Quaternary ammonium salt | 65% |

| N-Acylation | Acetyl chloride | Pyridine, 0°C → 25°C | Acetylated sulfonamide | 72% |

Challenges : Steric hindrance from the isopropyl group reduces reaction efficiency compared to less bulky analogs .

Coordination Chemistry

The sulfonamide group acts as a ligand for metal ions, forming complexes with potential catalytic applications:

| Metal Salt | Conditions | Complex Structure | Application |

|---|---|---|---|

| Cu(NO₃)₂ | Methanol, 25°C | Octahedral Cu(II) complex | Antimicrobial studies |

| PdCl₂ | DMF, 80°C | Square planar Pd(II) complex | Catalytic cross-coupling |

Key Data :

-

Cu(II) complexes exhibit MIC values of 2.5–5.0 μg/mL against E. coli .

-

Pd complexes catalyze Suzuki-Miyaura coupling with >90% efficiency .

Photochemical Reactions

UV irradiation induces nitro group rearrangement and radical formation:

| Conditions | Products | Mechanism |

|---|---|---|

| UV (254 nm), aqueous EtOH | Nitroso intermediate → hydroxylamine derivative | Homolytic cleavage of N–O bond |

Experimental Evidence :

Applications De Recherche Scientifique

Chemistry

In synthetic organic chemistry, N-Isopropyl-N-(2-nitrophenyl)methanesulfonamide serves as an intermediate for the development of more complex organic molecules. It is particularly useful for:

- Synthesis of Nitro Compounds: The nitro group can be reduced to amino groups, facilitating further chemical transformations.

- Preparation of Sulfonamides: It can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Biology

This compound has been investigated for its biochemical properties:

- Enzyme Interaction Studies: Research indicates that it can act as a biochemical probe to study enzyme activities due to its ability to bind selectively to certain proteins and enzymes. This property is particularly relevant in understanding metabolic pathways and enzyme mechanisms.

Medicine

This compound has shown potential therapeutic applications:

- Anticancer Activity: Studies have explored its efficacy against various cancer cell lines. The compound's mechanism may involve inhibition of specific tyrosine kinases, which are often overexpressed in cancerous cells .

- Antimicrobial Properties: Preliminary investigations suggest that this compound may exhibit antimicrobial activities, making it a candidate for further development in treating infections .

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal demonstrated that derivatives of nitrophenylmethanesulfonamides exhibit significant cytotoxic effects on human cancer cell lines. The mechanism was attributed to the inhibition of receptor tyrosine kinases, which are crucial for cancer cell proliferation. This case highlights the potential of this compound as a lead compound in anticancer drug development .

Case Study 2: Enzyme Inhibition

Research conducted on enzyme inhibition revealed that this compound effectively inhibits specific enzymes involved in metabolic pathways. The binding affinity and specificity were analyzed through various biochemical assays, demonstrating its potential as a tool for studying enzyme kinetics and mechanisms .

Summary Table of Applications

| Application Area | Specific Use Cases | Potential Impact |

|---|---|---|

| Chemistry | Intermediate in organic synthesis | Facilitates complex molecule creation |

| Biology | Biochemical probe for enzyme studies | Enhances understanding of metabolic pathways |

| Medicine | Anticancer and antimicrobial research | Potential new therapies for cancer/infection |

Mécanisme D'action

The mechanism of action of N-Isopropyl-N-(2-nitrophenyl)methanesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Structural Variations and Substituent Effects

a) N-(2-Bromocyclopent-2-enyl)-N-(2-nitrophenyl)methanesulfonamide

- Structure : Features a bromocyclopentenyl group instead of isopropyl.

- Molecular Weight : 360 g/mol (vs. ~288 g/mol for the target compound, estimated based on formula C11H15N2O4S).

- Retention Time : 1.38 min in GC-MS analysis, suggesting lower volatility compared to simpler sulfonamides due to the bulky bromocyclopentenyl group .

b) N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide

- Structure : Substitutes isopropyl with acetyl and replaces 2-nitrophenyl with 4-chloro-2-nitrophenyl.

- Synthesis : Prepared via acetylation of the parent sulfonamide with acetic anhydride .

- Crystallography : Exhibits intermolecular hydrogen bonding (C–H⋯O) and a twisted nitro group (O–N–C torsion angle: -16.7°), affecting crystal packing .

c) N-Isopropyl-N-(2-methoxyphenyl)benzenesulfonamide (5c)

- Structure : Replaces 2-nitrophenyl with 2-methoxyphenyl and methanesulfonamide with benzenesulfonamide.

- Bioactivity : Demonstrates inhibitory activity against butyryl cholinesterase (BChE), highlighting the role of electron-donating methoxy groups in enzyme interaction .

- Key Difference : The methoxy group’s electron-donating nature contrasts with the electron-withdrawing nitro group, which may alter electronic properties and metabolic stability.

Physicochemical Properties

A comparison of key properties is summarized below:

*Estimated based on structural analogy.

Activité Biologique

N-Isopropyl-N-(2-nitrophenyl)methanesulfonamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by the following chemical structure:

- Chemical Formula : C10H12N2O4S

- Molecular Weight : 256.28 g/mol

The presence of the nitrophenyl moiety suggests potential reactivity and interaction with biological targets, particularly enzymes and proteins.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo reduction, forming reactive intermediates that may covalently bind to cellular components, leading to biological effects such as:

- Enzyme Inhibition : The compound can inhibit specific enzyme activities by binding at active or allosteric sites.

- Antimicrobial Activity : Similar to other nitro compounds, it may exhibit antimicrobial properties through the generation of toxic intermediates upon reduction, which can damage DNA and induce cell death .

- Anti-inflammatory Effects : Nitro-containing compounds are recognized for their anti-inflammatory properties, potentially acting through inhibition of nitric oxide synthase (iNOS) and other pro-inflammatory cytokines .

Antimicrobial Activity

This compound has been investigated for its antimicrobial potential. Nitro compounds are known for their efficacy against various pathogens, including bacteria and protozoa. The mechanism typically involves:

- Reduction of the nitro group to form reactive species.

- Interference with nucleic acid synthesis and function.

Anti-inflammatory Activity

The compound's anti-inflammatory capabilities have also been explored. Research indicates that nitro derivatives can modulate inflammatory responses by:

- Inhibiting iNOS, leading to reduced nitric oxide production.

- Affecting the expression of pro-inflammatory cytokines such as COX-2 and TNF-α .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound and similar compounds:

- Study on Antimicrobial Efficacy :

- Anti-inflammatory Mechanisms :

- Structure-Activity Relationship (SAR) :

Data Table: Biological Activities of this compound

Q & A

Q. What synthetic methodologies are recommended for preparing N-Isopropyl-N-(2-nitrophenyl)methanesulfonamide?

A two-step approach is commonly employed:

Sulfonylation : React 2-nitroaniline with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form N-(2-nitrophenyl)methanesulfonamide.

Alkylation : Introduce the isopropyl group via nucleophilic substitution using isopropyl bromide or iodide under basic conditions (e.g., K₂CO₃ in DMF).

Critical considerations : Monitor reaction progress using TLC or HPLC to avoid over-alkylation. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. How can the structural integrity of this compound be validated post-synthesis?

A multi-technique approach is essential:

- NMR spectroscopy : Confirm substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm for the 2-nitrophenyl group; isopropyl methyl groups at δ 1.2–1.4 ppm) .

- Mass spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₁H₁₅N₂O₄S: 283.08) .

- Elemental analysis : Ensure purity (>95%) by matching experimental and theoretical C, H, N, S content .

Q. What solvent systems are optimal for solubility studies?

The compound is moderately polar due to the sulfonamide and nitro groups. Test solubility in:

- Polar aprotic solvents : DMSO, DMF (high solubility at RT).

- Chlorinated solvents : Dichloromethane (moderate solubility).

- Hydrophobic solvents : Ethyl acetate (low solubility).

Note : Solubility data should be cross-validated using UV-Vis spectroscopy at λₘₐₓ ≈ 270 nm (nitroaromatic absorbance) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed reaction intermediates?

Single-crystal X-ray diffraction (SC-XRD) is critical:

- Data collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) .

- Refinement : Apply SHELXL-2018/3 for structure solution. Key parameters:

- R₁ < 0.05 for high-resolution data (d-spacing < 0.8 Å).

- Validate isopropyl group orientation via thermal ellipsoid plots .

Case study : A related sulfonamide (N-(4-chloro-2-nitrophenyl)methanesulfonamide) showed intermolecular C–H···O interactions influencing crystal packing, which may explain reactivity discrepancies .

Q. What computational strategies predict the compound’s electronic properties?

Q. How does the nitro group influence regioselectivity in cross-coupling reactions?

The nitro group acts as a meta-directing moiety:

Q. What analytical techniques quantify degradation products under oxidative conditions?

- HPLC-MS/MS : Employ a C18 column (ACQUITY UPLC®) with gradient elution (0.1% formic acid in H₂O/acetonitrile). Monitor for:

- Nitro-to-amine reduction products (retention time shift +2–3 min).

- Sulfonic acid derivatives (identified via m/z +80 Da sulfonate adducts) .

- EPR spectroscopy : Detect nitroxide radicals if degradation involves free-radical pathways .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.